![molecular formula C24H21FN4O5 B2445631 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105226-08-1](/img/structure/B2445631.png)
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals due to its bioactivity . The compound also contains a pyridinone group, which is a derivative of pyridine with a carbonyl group at the 2-position . The presence of a fluoro and a methyl group on a phenyl ring suggests that the compound might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure . The presence of the 1,2,4-oxadiazole and pyridinone rings would likely result in a rigid structure, while the various substituents could influence the overall shape and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions . The pyridinone could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability . These properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Assessment
- Synthesis Methods: Research by Karpina et al. (2019) explores the synthesis of related compounds, highlighting the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This study provides insights into the synthetic approaches applicable to similar compounds, which could be relevant for the synthesis of the compound (Karpina et al., 2019).
Antimicrobial and Antibacterial Applications
- Antibacterial Potentials: Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were evaluated for their antibacterial potential. This could suggest similar potentials for the compound (Iqbal et al., 2017).
- Antimicrobial Properties: Parikh and Joshi (2014) investigated 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives for their antimicrobial properties. This research suggests possible antimicrobial applications for compounds with similar structures (Parikh & Joshi, 2014).
Anticancer and Anti-inflammatory Applications
- Cytotoxic Activity Against Cancer Cell Lines: Moghadam and Amini (2018) studied the cytotoxic activity of a novel compound derived from indibulin and combretastatin against breast cancer cell lines. This research could imply potential anticancer applications for related compounds (Moghadam & Amini, 2018).
- Anti-inflammatory Activity: Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and evaluated their anti-inflammatory activity, suggesting potential applications for compounds with similar structures (Sunder & Maleraju, 2013).
Molecular Docking and Ligand-Protein Interactions
- Ligand-Protein Interactions: The study by Mary et al. (2020) on benzothiazolinone acetamide analogs included spectroscopic, quantum mechanical studies, and ligand-protein interactions. This kind of analysis is crucial for understanding the biological interactions and potential drug applications of similar compounds (Mary et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKRLGOIWRDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
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